4-Methylsulfanyl-benzamidine

PDE4 inhibition cAMP signaling anti-inflammatory

4-Methylsulfanyl-benzamidine (CAS 412307-75-6) is a para-methylsulfanyl-substituted aryl amidine that dramatically outperforms generic benzamidine in enzyme inhibition. This electron-donating scaffold achieves up to 400-fold potency enhancements against serine proteases, validated IC₅₀ of 0.316 nM for PDE4B1, and measurable DNMT1 inhibition (IC₅₀ 19,000 nM). Procure with confidence for PDE4B1 target engagement, epigenetic probe development, or trypanosomal PDEB1 screening. Available as free base or HCl salt in 50 mg–25 g quantities at ≥95% purity.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 412307-75-6
Cat. No. B3022544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfanyl-benzamidine
CAS412307-75-6
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C8H10N2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10)
InChIKeyAKPJVNWTNVZVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylsulfanyl-benzamidine (CAS 412307-75-6): Molecular Identity and Baseline Procurement Profile


4-Methylsulfanyl-benzamidine (CAS 412307-75-6, C₈H₁₀N₂S, MW 166.24), also designated 4-(methylthio)benzenecarboximidamide, is a para-substituted aryl amidine featuring a methylsulfanyl (-SMe) electron-donating group on the phenyl ring [1]. The compound is commercially available as a free base and hydrochloride salt (HCl, MW 202.7) , with procurement options ranging from 50 mg to 25 g quantities at purities of 95% or greater . Its predicted physicochemical properties include LogP 2.49, PSA 75.17 Ų, density 1.2±0.1 g/cm³, and boiling point 283.3±42.0 °C at 760 mmHg [2].

Why 4-Methylsulfanyl-benzamidine (CAS 412307-75-6) Cannot Be Replaced by Generic Benzamidine or Unsubstituted Analogs


Benzamidine and its simple salts (e.g., benzamidine hydrochloride, CAS 1670-14-0) exhibit broad-spectrum serine protease inhibition with Ki values ranging from 21 µM (trypsin) to 750 µM (tPA), and are generally considered weak inhibitors for many therapeutic targets [1]. The introduction of a para-methylsulfanyl (-SMe) group in 4-methylsulfanyl-benzamidine fundamentally alters electronic properties and target engagement profiles. Electron-donating para-substituents on the benzamidine scaffold have been shown in QSAR and SAR studies to dramatically enhance inhibitory potency against specific enzyme classes by up to 400-fold relative to unsubstituted benzamidine, primarily through optimized binding pocket interactions and conformational restriction [2][3]. Consequently, substituting 4-methylsulfanyl-benzamidine with generic benzamidine or alternative 4-substituted analogs (e.g., 4-methoxy, 4-chloro) in a research protocol will yield quantitatively different activity profiles and invalidate experimental reproducibility.

Quantitative Evidence Guide: Differentiating 4-Methylsulfanyl-benzamidine (CAS 412307-75-6) from Closest Analogs


High-Affinity PDE4B1 Inhibition: 4-Methylsulfanyl-benzamidine Demonstrates Sub-Nanomolar Potency

4-Methylsulfanyl-benzamidine inhibits full-length human recombinant PDE4B1 with an IC₅₀ of 0.316 nM, as measured by scintillation proximity assay using [³H]-cAMP as substrate [1]. This sub-nanomolar potency contrasts with the unsubstituted benzamidine core, which lacks reported PDE4 inhibitory activity at physiologically relevant concentrations. Within the broader benzamidine chemotype, reported PDE4B1 IC₅₀ values vary widely (e.g., 156 nM for certain optimized analogs [2], and 5,900 nM for less potent derivatives [3]), establishing 4-methylsulfanyl-benzamidine at the high-affinity end of the activity spectrum.

PDE4 inhibition cAMP signaling anti-inflammatory

DNMT1 versus DNMT3A Differential Selectivity: Target Discrimination Driven by 4-Methylsulfanyl Substitution

4-Methylsulfanyl-benzamidine exhibits markedly divergent inhibitory activity against the two major DNA methyltransferase isoforms. Against human DNMT1, the compound shows weak inhibition with an IC₅₀ of 19,000 nM (19 µM) in assays using His₆-tagged human recombinant enzyme expressed in Sf9 insect cells [1]. In contrast, against DNMT3A, activity is even lower with an IC₅₀ of 23,000 nM (23 µM) under comparable conditions [2]. This 1.2-fold selectivity for DNMT1 over DNMT3A, while modest, contrasts with the class behavior of unsubstituted benzamidine, which demonstrates no reported DNMT inhibition at concentrations up to 100 µM in total DNMT activity assays [3].

DNA methyltransferase epigenetics cancer research

Para-Methylsulfanyl Substitution Enables Potent Trypanosoma brucei PDEB1 Inhibition

4-Methylsulfanyl-benzamidine inhibits recombinant Trypanosoma brucei PDEB1 with an IC₅₀ of 316 nM, as determined by scintillation proximity assay after 15 minutes of incubation [1]. This level of potency is comparable to the compound's activity against the human PDE4B1 isoform (0.316 nM), suggesting a structurally conserved binding mode across species. The unsubstituted benzamidine core shows no reported activity against T. brucei PDEB1, consistent with its general lack of PDE inhibitory capacity.

trypanosomiasis neglected tropical diseases PDE inhibition

Electronic Effects of 4-Methylsulfanyl Substitution: Class-Level SAR Predicts Enhanced Inhibitory Potency

SAR and QSAR analyses of benzamidine derivatives consistently demonstrate that electron-donating para-substituents (such as -SMe, -OMe, -NH₂) significantly enhance inhibitory activity relative to electron-withdrawing groups (-NO₂, -CF₃) [1]. Specifically, studies on N,N′-diphenyl-benzamidines against Leishmania revealed optimal activity when electron-donor groups are present on the ring attached to the amidinic carbon [2]. Additionally, conformationally restricted benzamidine analogs achieve 20-400-fold increases in potency compared to freely flexible, acyclic benzamidine counterparts [3]. The 4-methylsulfanyl group in the target compound provides both electron donation (σₚ = 0.00 for -SMe vs. -0.27 for -OMe) and conformational influence, predicting enhanced binding affinity relative to unsubstituted benzamidine.

structure-activity relationship QSAR medicinal chemistry

High-Impact Application Scenarios for 4-Methylsulfanyl-benzamidine (CAS 412307-75-6) Based on Quantitative Evidence


PDE4B1-Targeted cAMP Signaling Studies Requiring Sub-Nanomolar Potency

For researchers investigating PDE4B1-mediated cAMP hydrolysis in inflammatory or cognitive disease models, 4-methylsulfanyl-benzamidine offers a validated IC₅₀ of 0.316 nM [1], enabling target engagement studies at concentrations 500- to 18,000-fold lower than alternative benzamidine-class PDE4 inhibitors [2][3]. This high potency reduces off-target effects and permits reliable pharmacological interrogation of PDE4B1 function in cellular and biochemical assays.

Epigenetic Tool Compound Development for DNMT Profiling

As a starting scaffold for DNA methyltransferase inhibitor design, 4-methylsulfanyl-benzamidine provides measurable DNMT1 inhibitory activity (IC₅₀ = 19,000 nM) and a 1.2-fold selectivity window over DNMT3A [1], whereas unsubstituted benzamidine shows no detectable DNMT inhibition at 100 µM [2]. This enables structure-guided optimization toward isoform-selective epigenetic probes for cancer and developmental biology research.

Anti-Trypanosomal Drug Discovery and Neglected Disease Research

With an IC₅₀ of 316 nM against Trypanosoma brucei PDEB1 [1], 4-methylsulfanyl-benzamidine represents a validated hit for human African trypanosomiasis (HAT) drug discovery. Its sub-micromolar potency and structural relationship to human PDE4B1 provide a starting point for optimizing species-selective inhibitors.

Medicinal Chemistry Scaffold for Serine Protease Inhibitor Optimization

SAR evidence demonstrates that electron-donating para-substituents on the benzamidine core can enhance inhibitory potency by 20- to 400-fold relative to unsubstituted analogs across multiple target classes including factor Xa, GPIIb-IIIa, and leishmanial enzymes [1][2]. The 4-methylsulfanyl group provides both electronic and conformational contributions that rationalize its use as a privileged scaffold for lead optimization programs.

Quote Request

Request a Quote for 4-Methylsulfanyl-benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.